![molecular formula C20H15Cl2F4N5O4 B2951116 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime CAS No. 339101-14-3](/img/structure/B2951116.png)
1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime” is a complex organic molecule. It contains a trifluoromethyl group, which is of some importance in the pharmaceutical industry and agrochemicals1. However, specific information about this compound is not readily available in the sources I have access to.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the trifluoromethyl group2. Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound1. However, without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including a pyridinyl group, a pyrimidinecarbaldehyde group, and an oxime group. The trifluoromethyl group attached to the pyridinyl ring would add to the complexity1. However, without a specific 3D structure or more detailed information, a comprehensive molecular structure analysis is not possible.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group could potentially undergo various types of reactions including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation1. However, without specific experimental data or literature, it’s difficult to provide a detailed chemical reactions analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect its properties3. However, without specific experimental data, it’s difficult to provide a detailed analysis of its physical and chemical properties.Safety And Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Some trifluoromethyl compounds are considered hazardous4. However, without specific safety data for this compound, it’s not possible to provide a detailed safety and hazards analysis.
Future Directions
The future directions for research on this compound would depend on its potential applications. If it has pharmaceutical or agrochemical applications, future research could focus on improving its synthesis, studying its mechanism of action, or evaluating its safety and efficacy. However, without more information about its potential uses, it’s difficult to speculate on specific future directions1.
properties
IUPAC Name |
5-[(E)-(2-chloro-6-fluorophenyl)methoxyiminomethyl]-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2F4N5O4/c21-13-2-1-3-15(23)12(13)9-35-29-8-11-17(32)30-19(34)31(18(11)33)5-4-27-16-14(22)6-10(7-28-16)20(24,25)26/h1-3,6-8,11H,4-5,9H2,(H,27,28)(H,30,32,34)/b29-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGVQOLLRJUXIH-JBQSXSRFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CC2C(=O)NC(=O)N(C2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C/C2C(=O)NC(=O)N(C2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2F4N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B2951034.png)
![4-fluoro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2951036.png)
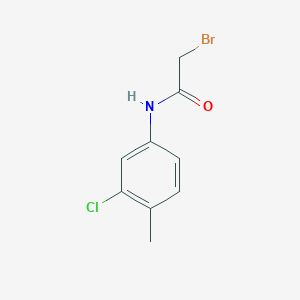
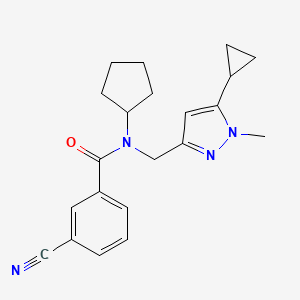
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethoxybenzamide](/img/structure/B2951040.png)
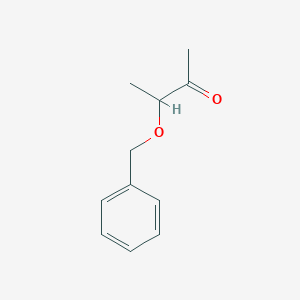
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2951043.png)
![8-methoxy-6-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2951046.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2951047.png)
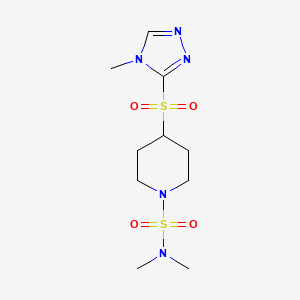
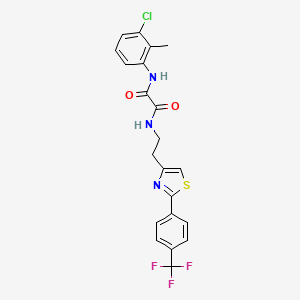
![5-Chloroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B2951054.png)
![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2951055.png)
![2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2951056.png)